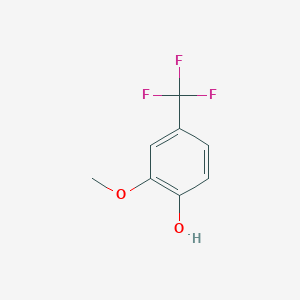

2-Methoxy-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULGVCJGJHHILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027888-79-4 | |

| Record name | 4-Hydroxy-3-methoxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol: A Technical Guide for Chemical Researchers

Introduction

2-Methoxy-4-(trifluoromethyl)phenol, also known as 4-hydroxy-3-methoxybenzotrifluoride, is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide provides an in-depth exploration of scientifically sound and practical methodologies for the synthesis of this important intermediate, designed for researchers and professionals in drug development and chemical synthesis.

This document eschews a rigid, templated format in favor of a logical narrative that delves into the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational. We will explore two primary synthetic strategies, each with its own set of advantages and challenges, and provide detailed experimental procedures.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two principal directions:

-

Direct Trifluoromethylation of a Phenolic Precursor: This strategy involves the introduction of the trifluoromethyl group onto a pre-existing guaiacol (2-methoxyphenol) scaffold. This approach is attractive due to the ready availability of the starting material.

-

Synthesis from a Trifluoromethylated Aromatic Precursor: This alternative route begins with a molecule that already contains the trifluoromethyl group and builds the phenolic functionality. A key example of this strategy is the Baeyer-Villiger oxidation of a corresponding benzaldehyde.

We will now examine each of these routes in detail.

Route 1: Direct Trifluoromethylation of 4-Bromo-2-methoxyphenol

This route is a robust and commonly employed method that starts with the commercially available 4-bromo-2-methoxyphenol.[3][4][5][6] The core of this strategy is a copper-catalyzed trifluoromethylation reaction.

Conceptual Workflow

The overall transformation is depicted below:

Caption: Workflow for the synthesis of this compound via trifluoromethylation of 4-bromo-2-methoxyphenol.

Mechanistic Insights

The trifluoromethylation of aryl halides using a copper catalyst and a trifluoromethyl source, such as trifluoromethyltrimethylsilane (Ruppert's reagent), is a well-established transformation.[7] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, oxidative addition of the aryl bromide to a Cu(I) species forms a Cu(III)-aryl intermediate. This is followed by transmetalation with the trifluoromethylating agent and subsequent reductive elimination to yield the desired product and regenerate the Cu(I) catalyst.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-methoxyphenol[3]

-

Trifluoromethyltrimethylsilane (Ruppert's reagent)[7]

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxyphenol (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with nitrogen. This should be repeated three times to ensure an inert atmosphere.

-

Add anhydrous DMF to the flask, followed by the dropwise addition of trifluoromethyltrimethylsilane (1.5 eq) at room temperature.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-methoxyphenol | |

| CAS Number | 7368-78-7 | |

| Molecular Weight | 203.03 g/mol | [3] |

| Product | This compound | [8] |

| CAS Number | 1027888-79-4 | [8] |

| Molecular Weight | 192.14 g/mol | [8] |

| Typical Yield | 60-80% | N/A |

Route 2: Baeyer-Villiger Oxidation of 3-Methoxy-4-(trifluoromethyl)benzaldehyde

This elegant approach utilizes the Baeyer-Villiger oxidation, a classic named reaction that converts a ketone or an aldehyde to an ester or a carboxylic acid, respectively.[9][10][11][12] In this case, the oxidation of 3-methoxy-4-(trifluoromethyl)benzaldehyde with a peroxy acid leads to the formation of a formate ester, which is then hydrolyzed to the desired phenol.

Conceptual Workflow

The synthetic sequence is outlined below:

Caption: Synthetic pathway to this compound via Baeyer-Villiger oxidation.

Mechanistic Insights

The Baeyer-Villiger oxidation mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon of the aldehyde.[12] This is followed by a concerted rearrangement where the aryl group migrates to the adjacent oxygen atom, displacing a carboxylate anion. The migratory aptitude of the substituents is a key factor, with electron-donating groups on the migrating aryl ring accelerating the reaction.[9] The resulting formate ester is then readily hydrolyzed under basic conditions to yield the phenol.

Detailed Experimental Protocol

Materials:

-

3-Methoxy-4-(trifluoromethyl)benzaldehyde

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Trifluoroperacetic acid (TFPAA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfite (Na₂SO₃), 10% solution

-

Sodium hydroxide (NaOH), 1 M

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Baeyer-Villiger Oxidation:

-

Dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

-

Upon completion, quench the reaction by adding 10% sodium sulfite solution to destroy excess peroxide.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude formate ester.

-

-

Hydrolysis:

-

Dissolve the crude formate ester in methanol.

-

Add 1 M sodium hydroxide solution and stir at room temperature for 1-2 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, acidify the reaction mixture with 1 M HCl to pH ~2.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Methoxy-4-(trifluoromethyl)benzaldehyde | N/A |

| Oxidizing Agent | m-CPBA or TFPAA | [12] |

| Product | This compound | [8] |

| CAS Number | 1027888-79-4 | [8] |

| Molecular Weight | 192.14 g/mol | [8] |

| Typical Yield | 70-85% (over two steps) | N/A |

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of method will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The direct trifluoromethylation of 4-bromo-2-methoxyphenol is a convergent approach, while the Baeyer-Villiger oxidation route is a linear synthesis that can be highly efficient. It is imperative for researchers to conduct thorough safety assessments and optimization studies for their specific laboratory conditions.

References

- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google P

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

a) Synthesis of per(trifluoromethyl)guaiacol guaCF3. b) Molecular... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. (URL: [Link])

-

(PDF) Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes - ResearchGate. (URL: [Link])

-

Trifluoromethylation - Wikipedia. (URL: [Link])

-

Baeyer-Villiger Oxidation - Organic Chemistry Portal. (URL: [Link])

-

Liquid-Phase Hydrodeoxygenation of Guaiacol over Mo2C Supported on Commercial CNF. Effects of Operating Conditions on Conversion and Product Selectivity - MDPI. (URL: [Link])

-

19.8 Baeyer Villiger Oxidation | Organic Chemistry - YouTube. (URL: [Link])

-

Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude - AdiChemistry. (URL: [Link])

-

Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols - PMC - NIH. (URL: [Link])

- WO2013141437A1 - Method for manufacturing high purity (s)

-

Carbon Trifluoromethylation (IOC 49) - YouTube. (URL: [Link])

-

(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. (URL: [Link])

-

Baeyer–Villiger oxidation - Wikipedia. (URL: [Link])

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem. (URL: [Link])

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 441950250 [thermofisher.com]

- 5. What is 4-Bromo-2-methoxyphenol?_Chemicalbook [chemicalbook.com]

- 6. 4-Bromo-2-methoxyphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. youtube.com [youtube.com]

- 8. chemscene.com [chemscene.com]

- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. adichemistry.com [adichemistry.com]

- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)phenol, a fluorinated aromatic compound, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a phenolic hydroxyl group, a methoxy moiety, and a trifluoromethyl substituent, imparts a distinct combination of physicochemical properties.[1] This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical characteristics, plausible synthetic routes, spectroscopic signature, potential applications in drug discovery, and essential safety protocols. While extensive experimental data for this specific molecule is not widely available in public literature, this document synthesizes known information with established principles of organic chemistry to offer a robust predictive profile for research and development endeavors.

Table of Contents

-

Chemical and Physical Properties

-

Spectroscopic Analysis

-

Synthesis and Reactivity

-

Applications in Drug Discovery and Medicinal Chemistry

-

Safety and Handling

-

Experimental Protocols

-

References

Chemical and Physical Properties

This section details the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1027888-79-4 | [2] |

| Molecular Formula | C₈H₇F₃O₂ | [2] |

| Molecular Weight | 192.14 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related phenols |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate. | Inferred from structural analysis |

| Calculated LogP | 2.4196 | [2] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog, guaiacol. The lipophilicity, as indicated by the calculated LogP, suggests good potential for membrane permeability, a desirable trait in drug candidates.[1]

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

-

Aromatic Protons (3H): Expected to appear in the range of δ 6.8-7.5 ppm. The proton ortho to the hydroxyl group will likely be a doublet, the proton ortho to the methoxy group a doublet, and the proton between the methoxy and trifluoromethyl groups a doublet of doublets.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on concentration and solvent, likely in the range of δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms will be the most downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (1C): A quartet is expected in the range of δ 120-130 ppm with a large C-F coupling constant.

-

Methoxy Carbon (1C): A signal is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹ for the ether and phenol C-O bonds.

-

C-F Stretch: Strong, characteristic absorptions in the range of 1000-1400 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak at m/z = 192.04.

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of a methyl group (M-15), a trifluoromethyl group (M-69), and other characteristic fragments of substituted phenols.

Synthesis and Reactivity

Proposed Synthetic Pathways

While a specific, validated synthesis for this compound is not prominently published, plausible synthetic routes can be devised based on established organic chemistry transformations. A likely approach would involve the functionalization of a pre-existing substituted benzene ring.

One potential route could start from 4-bromo-2-methoxyphenol, which can be subjected to a trifluoromethylation reaction.

Figure 1. Proposed synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl and methoxy groups, which are ortho, para-directing. The trifluoromethyl group is a deactivating, meta-directing group. The positions ortho and para to the activating groups are the most likely sites for substitution.

-

Trifluoromethyl Group: This group is generally stable to many reaction conditions but can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group can act as a bioisostere for other groups and can modulate the pKa of nearby functional groups.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The combination of the phenolic hydroxyl, methoxy, and trifluoromethyl groups provides multiple points for diversification and optimization of lead compounds. Its structural motifs are found in various classes of biologically active compounds.

Safety and Handling

As no specific Material Safety Data Sheet (MSDS) is readily available for this compound, general precautions for handling substituted phenols and organofluorine compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound. These are based on standard laboratory procedures and should be adapted and optimized as necessary.

Synthesis of this compound

Objective: To synthesize this compound from 4-bromo-2-methoxyphenol.

Materials:

-

4-bromo-2-methoxyphenol

-

(Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent)

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF.

-

Add CuI (0.1 eq) and KF (2.0 eq) to the solution.

-

Slowly add (Trifluoromethyl)trimethylsilane (1.5 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Figure 2. Workflow for the synthesis of this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized product.

Procedure:

-

¹H and ¹³C NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts and coupling patterns with the predicted values.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product (e.g., as a thin film or KBr pellet) and identify the characteristic absorption bands for the functional groups.

-

Mass Spectrometry (MS): Analyze the product by a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS) to determine its molecular weight and fragmentation pattern.

-

Purity Analysis: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

References

[1] Cas no 1027888-79-4 (this compound). (2024, August 30). LookChem. [2] 1027888-79-4 | this compound. ChemScene.

Sources

2-Methoxy-4-(trifluoromethyl)phenol CAS number 1027888-79-4

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol (CAS: 1027888-79-4): A Key Intermediate in Modern Synthesis

Executive Summary

This compound is a fluorinated phenolic compound of significant interest in synthetic organic chemistry and drug development.[1] Its unique molecular architecture, featuring a trifluoromethyl (TFM) group, a hydroxyl group, and a methoxy group on a benzene ring, imparts a valuable combination of physicochemical properties. The strong electron-withdrawing nature and high lipophilicity conferred by the TFM group make this molecule a critical building block for creating advanced pharmaceutical ingredients (APIs), next-generation agrochemicals, and high-performance materials.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's properties, a proposed synthetic pathway, detailed analytical protocols, key applications, and essential safety procedures.

The Strategic Importance of Trifluoromethylated Phenols

The deliberate incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4] The trifluoromethyl (TFM) group, in particular, is a widely used bioisostere for the methyl group, but with profoundly different electronic properties.[4]

Key Attributes Conferred by the TFM Group:

-

Enhanced Lipophilicity: The TFM group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the TFM group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[2][4]

-

Binding Affinity: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, altering the acidity of nearby protons (like the phenolic hydroxyl) and influencing the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions with biological targets.[2][4]

-

Conformational Control: The steric bulk of the TFM group can lock a molecule into a specific conformation that is favorable for binding to a target receptor or enzyme.

These attributes make TFM-containing intermediates like this compound highly sought after in the development of more potent, selective, and stable therapeutic agents.[2][5]

Physicochemical Properties and Structural Data

The combination of the key functional groups in this compound dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 1027888-79-4 | [1][6] |

| Molecular Formula | C₈H₇F₃O₂ | [1][6] |

| Molecular Weight | 192.14 g/mol | [6][7] |

| Synonym | 4-Hydroxy-3-methoxybenzotrifluoride | [1][6] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [6] |

| LogP (calculated) | 2.4196 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

The phenolic hydroxyl group provides a site for nucleophilic attack or derivatization, while the aromatic ring can undergo electrophilic substitution, with the positions directed by the existing methoxy and TFM groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

While multiple synthetic routes may be conceived, a robust and versatile approach for constructing the substituted phenol core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its tolerance of diverse functional groups and its reliability in forming carbon-carbon bonds. A plausible, though not definitively documented, pathway would involve coupling an appropriately substituted boronic acid with a bromo-phenol precursor.

Caption: Proposed Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies and should be optimized for specific laboratory conditions.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methoxyphenol (1 equiv.), a suitable trifluoromethylating agent or boronic acid equivalent (1.2 equiv.), and a base such as potassium carbonate (2.5 equiv.).

-

Rationale: The use of inert atmosphere (nitrogen) is critical to prevent the degradation of the palladium catalyst. The excess boronic acid and base are used to drive the reaction to completion.

-

-

Solvent Addition: Add a degassed solvent mixture, such as 3:1 dioxane/water, to the flask.

-

Rationale: A mixed solvent system is often required to dissolve both the organic reactants and the inorganic base. Degassing (by sparging with nitrogen) removes dissolved oxygen which can poison the catalyst.

-

-

Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.), to the reaction mixture.

-

Rationale: Pd(0) is the active catalytic species that initiates the catalytic cycle. The catalyst loading is kept low (1-5 mol%) as it is regenerated during the reaction.

-

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical and Quality Control Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow provides a self-validating system for quality control.

Caption: Standard quality control workflow for a synthesized chemical intermediate.

Protocol 1: Purity by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A 30m x 0.25mm ID fused-silica capillary column with a non-polar stationary phase (e.g., DB-5 or equivalent).

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

-

Injection: Inject 1 µL with a split ratio of 50:1.

-

Conditions: Inlet temperature of 250°C. Oven program: start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. Detector temperature of 300°C.

-

Acceptance Criteria: Purity should be ≥98% as determined by peak area percentage.

Protocol 2: Structural Confirmation by ¹H NMR

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Analysis: Acquire a standard proton spectrum. Expected signals would include aromatic protons, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the phenolic hydroxyl (-OH) proton. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate.[1]

Caption: Conceptual role as a core building block in various R&D fields.

-

Pharmaceuticals: It serves as a starting material for multi-step syntheses of complex drug candidates.[2] The phenolic hydroxyl can be used as a handle for etherification or other coupling reactions to link the TFM-containing ring to a larger molecular scaffold, a common strategy in developing kinase inhibitors or other targeted therapies.

-

Agrochemicals: Its structure is incorporated into novel herbicides and pesticides.[1][2] The TFM group can enhance the potency and environmental stability of these agents, leading to more effective crop protection with potentially lower environmental impact.[2]

-

Materials Science: The compound can be used to develop functional materials, such as high-performance polymers. The TFM group can improve thermal stability and chemical resistance, while the phenol provides a reactive site for polymerization.[1][2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related trifluoromethylated and methoxylated phenols can be used to establish prudent handling practices.[8][9][10][11]

-

Hazard Identification:

-

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

-

-

Storage:

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material sciences. Its strategic combination of a reactive phenol, a directing methoxy group, and a property-enhancing trifluoromethyl group makes it an invaluable intermediate. For researchers in drug discovery and agrochemical development, understanding the synthesis, characterization, and safe handling of this compound is essential for leveraging its full potential in the creation of novel, high-value molecules.

References

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. (2023). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Goti, G., et al. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Ferreira, B. R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]

- Preparation of trifluoromethyl-substituted phenols and phenates. (n.d.).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed. [Link]

-

OSHA Method PV2039: 4-Methoxyphenol. (n.d.). OSHA. [Link]

-

Method 8041A: Phenols by Gas Chromatography. (2007). EPA. [Link]

Sources

- 1. 1027888-79-4(this compound) | Kuujia.com [kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. bldpharm.com [bldpharm.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. staging.keyorganics.net [staging.keyorganics.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

2-Methoxy-4-(trifluoromethyl)phenol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-4-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No. 1027888-79-4). Designed for researchers, chemists, and professionals in drug development, this document outlines a multi-technique analytical workflow. It moves beyond procedural steps to explain the scientific rationale behind the integration of spectroscopic and chromatographic methods. By combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide establishes a self-validating system for the unambiguous confirmation of the molecular structure, ensuring the highest degree of scientific integrity for research and development applications.

Introduction: The Compound in Context

This compound, also known as 4-Hydroxy-3-methoxybenzotrifluoride, is a substituted phenolic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenol, a methoxy ether, and a trifluoromethyl group. The trifluoromethyl (-CF₃) group is a particularly valued substituent in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Given its potential role as a key building block in the synthesis of novel pharmaceutical agents and advanced materials, rigorous and unequivocal structural verification is paramount.

This guide details the synergistic application of modern analytical techniques to confirm the identity and purity of this molecule, ensuring a solid foundation for subsequent research and development.

Physicochemical Properties

A summary of the key computed and known properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O₂ | [4] |

| Molecular Weight | 192.14 g/mol | [4] |

| CAS Number | 1027888-79-4 | [4] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |

| LogP | 2.42 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

The Integrated Analytical Workflow: A Holistic Approach

The definitive elucidation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow that ensures accuracy and reproducibility.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

biological activity of 2-Methoxy-4-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methoxy-4-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of this compound, a molecule of significant interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and foundational principles of medicinal chemistry to forecast its potential as a therapeutic agent. We will explore its predicted antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, detailing the underlying rationale based on its 2-methoxyphenol core and the influence of the 4-trifluoromethyl substituent. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating the biological evaluation of this promising compound.

Introduction: Unveiling the Potential of a Structurally-Informed Molecule

This compound (CAS No. 1027888-79-4) is a fluorinated aromatic organic compound with the molecular formula C₈H₇F₃O₂[1]. Its structure is characterized by a guaiacol (2-methoxyphenol) backbone, which is prevalent in a variety of biologically active natural products, and a trifluoromethyl (-CF₃) group at the para-position. The strategic combination of these two moieties suggests a high potential for multifaceted biological activity.

The phenolic hydroxyl and methoxy groups of the guaiacol core are known to contribute to antioxidant and anti-inflammatory effects[2]. The trifluoromethyl group, a common substituent in modern pharmaceuticals, is prized for its ability to enhance key drug-like properties. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to biological targets[3][4]. This guide will deconstruct the molecule to predict its biological profile, providing the scientific rationale and experimental frameworks necessary for its empirical validation.

Predicted Biological Activities: A Synthesis of Structure-Activity Relationships

The biological potential of this compound can be inferred from the known activities of its structural analogs.

Antioxidant and Anti-inflammatory Potential

The 2-methoxyphenol scaffold is a well-established pharmacophore for antioxidant and anti-inflammatory activity. Phenolic compounds, in general, are capable of scavenging free radicals by donating a hydrogen atom from their hydroxyl group, thereby neutralizing reactive oxygen species (ROS)[5].

Causality of Action:

-

Radical Scavenging: The phenolic -OH group is the primary site for antioxidant activity. The methoxy group at the ortho position can further stabilize the resulting phenoxyl radical through resonance, enhancing its scavenging capacity.

-

COX-2 Inhibition: Many 2-methoxyphenols have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade[2]. The trifluoromethyl group may enhance this activity by increasing the compound's binding affinity to the enzyme's active site.

Table 1: Antioxidant and Anti-inflammatory Activity of Related Methoxyphenol Compounds

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| General 2-Methoxyphenols | Antioxidant (DPPH assay) | Demonstrated significant radical-scavenging activity. | [2] |

| General 2-Methoxyphenols | COX-2 Inhibition | The majority of tested 2-methoxyphenols were COX-2 inhibitors. | [2] |

| Dehydrodieugenol | COX-2 Gene Expression | Acted as a potent inhibitor of LPS-induced COX-2 expression in RAW 264.7 cells. |[6] |

Antimicrobial Activity

Phenolic compounds are known for their broad-spectrum antimicrobial properties. Structurally similar molecules, such as 2-methoxy-4-vinylphenol and other substituted phenols, have shown efficacy against various microorganisms[7][8].

Causality of Action:

-

Membrane Disruption: The lipophilic nature of the molecule, enhanced by the trifluoromethyl group, may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and function.

-

Enzyme Inhibition: Molecular docking studies on related compounds like 2-methoxy-4-vinylphenol suggest interactions with essential bacterial enzymes such as DNA gyrase and lipoprotein LpxC, leading to inhibition of bacterial replication and cell wall synthesis[8].

Table 2: Antimicrobial Activity of a Related Methoxyphenol Compound

| Compound | Mechanism | Key Findings | Reference |

|---|

| 2-Methoxy-4-vinylphenol | DNA Gyrase & Lipoprotein Interaction | Molecular docking revealed a high degree of interaction with key bacterial enzymes, suggesting potent antimicrobial efficacy. |[8] |

Anticancer Potential

The potential for anticancer activity is suggested by studies on 2-methoxy-4-vinylphenol, which has been shown to attenuate the migration of human pancreatic cancer cells[9]. The inclusion of a trifluoromethyl group is a well-established strategy in the design of modern anticancer drugs to enhance efficacy[3][4].

Causality of Action:

-

Inhibition of Cell Proliferation and Migration: 2-methoxy-4-vinylphenol reduces the viability of pancreatic cancer cells and suppresses their migratory activity. This is achieved by inhibiting the expression of proliferating cell nuclear antigen (PCNA) and decreasing the phosphorylation of Focal Adhesion Kinase (FAK) and AKT, key proteins in cell survival and migration signaling pathways[9]. It is highly probable that this compound would engage this same pathway.

-

Enhanced Metabolic Stability: The trifluoromethyl group is known to block metabolic hotspots on aromatic rings, increasing the compound's half-life and bioavailability, which could lead to a more sustained therapeutic effect[3].

Table 3: Anticancer Activity of a Related Methoxyphenol Compound

| Compound | Cell Lines | Mechanism of Action | Key Findings | Reference |

|---|

| 2-Methoxy-4-vinylphenol | Panc-1, SNU-213 (Pancreatic Cancer) | Blockade of FAK and AKT Signaling | Reduced cell viability, inhibited PCNA expression, and suppressed migratory activity. |[9] |

Key Signaling Pathway: Predicted Inhibition of FAK/AKT

Based on the activity of its close analog, 2-methoxy-4-vinylphenol, a primary mechanism of anticancer action for this compound is the inhibition of the FAK/AKT signaling cascade, which is crucial for cell proliferation, survival, and metastasis.

Caption: Predicted inhibition of the FAK/AKT signaling pathway.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted activities, the following standardized in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. This donation neutralizes the radical and causes a color change from violet to yellow, which is measured spectrophotometrically. The degree of color change is proportional to the antioxidant capacity.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in methanol or DMSO)

-

Ascorbic acid or Trolox (positive control)

-

Methanol (spectrophotometric grade)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in methanol.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Reagents:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

Gentamicin or other appropriate antibiotic (positive control)

-

Resazurin solution (viability indicator, optional)

-

-

Procedure:

-

Prepare a bacterial inoculum standardized to 0.5 McFarland.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria + broth), negative (broth only), and antibiotic controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration with no turbidity.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

-

Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cancer cell line (e.g., Panc-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Doxorubicin or other appropriate cytotoxic drug (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

After treatment, remove the medium and add fresh medium containing MTT solution.

-

Incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Remove the MTT medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

Proposed Workflow for Comprehensive Biological Characterization

A tiered approach is recommended to efficiently characterize the biological profile of this compound.

Caption: A tiered experimental workflow for characterization.

Synthesis Considerations

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible route involves the reaction of a suitably protected 2-methoxyphenol derivative with a trifluoromethylating agent or by starting from a pre-functionalized trifluoromethylbenzene precursor[10]. For instance, a general procedure for preparing trifluoromethylphenols involves reacting a trifluoromethyl halobenzene with sodium benzylate, followed by hydrogenolysis[10].

Conclusion and Future Directions

This compound is a compound with a high predicted potential for diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This guide has laid out the scientific rationale for these predictions, grounded in the well-documented activities of its structural components. The trifluoromethyl group is expected to be a key modulator, enhancing potency and conferring favorable pharmacokinetic properties.

The immediate future for this compound lies in the empirical validation of these hypotheses. The experimental protocols and workflow detailed herein provide a clear roadmap for researchers to undertake a systematic investigation. Should the in vitro data prove promising, particularly in the realm of oncology, further studies into its specific molecular targets and its efficacy in in vivo models will be warranted. This molecule stands as an excellent candidate for further drug discovery and development efforts.

References

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 469-475.

-

RIFM. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO. Retrieved from [Link]

- Rubab, M., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)

-

PubMed Central. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]

-

Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. Retrieved from [Link]

- Lee, J. H., et al. (2019). 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling. Anticancer Research, 39(12), 6685-6691.

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

ResearchGate. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Buy 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol | 1261891-61-5 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Methoxy-4-(trifluoromethyl)phenol, a fluorinated aromatic compound, stands as a pivotal intermediate in the synthesis of a diverse array of value-added chemicals. Its unique structural features—a phenol hydroxyl group, a methoxy group, and an electron-withdrawing trifluoromethyl group—impart a distinct reactivity profile that has been harnessed in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. This guide provides a comprehensive technical overview of this compound, from its synthesis and spectral characterization to its reactivity and diverse applications, offering field-proven insights for researchers and developers in the chemical sciences.

Physicochemical Properties and Structural Elucidation

This compound, with the CAS number 1027888-79-4, is a substituted phenol characterized by a methoxy group ortho to the hydroxyl group and a trifluoromethyl group at the para position.[1] This substitution pattern is key to its chemical behavior and utility in synthesis.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O₂ | [1] |

| Molecular Weight | 192.14 g/mol | [2] |

| Appearance | Colorless oil or solid | [3] |

| Storage | Room temperature, under an inert atmosphere | [2] |

The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the acidity of the phenolic proton.[4] This electronic effect, combined with the steric and electronic influence of the methoxy group, dictates the regioselectivity of its reactions.

Spectral Characterization

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the fluorine atoms of the trifluoromethyl group. The methoxy group will appear as a singlet, and the hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent-dependent.

13C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the substituents, and the methoxy carbon will appear as a single peak.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Strong C-F stretching vibrations from the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. Other characteristic peaks will include C-O stretching for the methoxy and phenol groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a methyl group from the methoxy moiety, loss of CO, and fragmentation of the trifluoromethyl group.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of production.

General Synthetic Approach: Methylation of 4-(Trifluoromethyl)phenol

A common and direct method involves the methylation of the corresponding phenol.

Figure 1: General synthesis of this compound.

This transformation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base like potassium carbonate.

Detailed Experimental Protocol: Synthesis from a Boronic Acid Precursor

A high-yield synthesis has been reported for the closely related isomer, 2-methoxy-5-(trifluoromethyl)phenol, from its corresponding boronic acid.[3] This method can be adapted for the synthesis of this compound.

Reaction Scheme:

Figure 2: Synthesis from a boronic acid precursor.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-methoxy-4-(trifluoromethyl)phenylboronic acid (1.0 equivalent).

-

Solvent Addition: Add ethanol to the flask.

-

Oxidation: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂).

-

Heating: Stir the reaction mixture at 80°C for approximately 2 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water.

-

Wash the aqueous mixture with an aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the product.

-

This method has been reported to provide a high yield (95%) for the 5-trifluoromethyl isomer and is expected to be efficient for the 4-trifluoromethyl isomer as well.[3]

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of its three functional groups.

Figure 3: Reactivity map of this compound.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for a variety of O-alkylation and O-acylation reactions.

-

Aromatic Ring: The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, the methoxy and hydroxyl groups are activating and ortho, para-directing. The overall regioselectivity of electrophilic substitution will be a balance of these directing effects.

-

Trifluoromethyl Group: This group is generally stable to most reaction conditions but can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect.

Applications in Industry and Research

The unique combination of functional groups in this compound makes it a valuable building block in several key industries.

Agrochemicals

This phenol is a key intermediate in the synthesis of modern herbicides and pesticides.[1] The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.[4] For instance, derivatives of this compound have been investigated for the development of novel herbicides with high selectivity and low environmental impact.[1]

Pharmaceuticals

In the pharmaceutical industry, the incorporation of a trifluoromethyl group can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] this compound serves as a precursor for the synthesis of various pharmaceutical agents. While specific examples of blockbuster drugs derived directly from this intermediate are not widely publicized, its structural motif is found in compounds being investigated for various therapeutic areas.

Materials Science

The trifluoromethyl group can impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and specific optical and electronic properties.[4] Research has explored the use of trifluoromethyl-substituted phenols in the synthesis of high-performance polymers, including polycarbonates.[5] The resulting materials have potential applications in advanced coatings and specialty plastics.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere.[6] It is also noted to be light-sensitive and hygroscopic.[6]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth.[6]

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7][8][9][10]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the combination of hydroxyl, methoxy, and trifluoromethyl groups, provide a platform for the creation of complex molecules with tailored functionalities. Its demonstrated and potential applications in agrochemicals, pharmaceuticals, and materials science underscore its importance in both academic research and industrial development. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the advancement of chemical innovation.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2024, August 30). Cas no 1027888-79-4 (this compound). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 22). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). Retrieved from [Link]

-

MolPort. (n.d.). Compound 2-methoxy-4-({[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl)phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of 4‐trifluoromethyl‐2H‐chromenes via the reaction of 2‐(trifluoroacetyl)phenols with vinyltriphen. Retrieved from [Link]

-

LookChem. (n.d.). 2-methoxy-4-(trifluoromethyloxy)phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. Retrieved from [Link]

- Google Patents. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]

-

Polymer Chemistry. (n.d.). Facile preparation of polycarbonates from bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

Rhenium Bio Science. (n.d.). This compound 98%. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2-methoxy-4-(methoxymethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

NIST WebBook. (n.d.). 4-(Trifluoromethyl)-phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

Sources

- 1. 1027888-79-4(this compound) | Kuujia.com [kuujia.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-METHOXY-5-(TRIFLUOROMETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Facile preparation of polycarbonates from bio-based eugenol and 2-methoxy-4-vinylphenol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. staging.keyorganics.net [staging.keyorganics.net]

- 8. synquestlabs.com [synquestlabs.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. tcichemicals.com [tcichemicals.com]

discovery and synthesis of novel trifluoromethylphenols

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylphenols

Abstract

The introduction of the trifluoromethyl (CF₃) group into phenolic scaffolds represents a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] This substituent dramatically alters a molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity through potent electronic effects.[4][5][6] However, the synthesis of trifluoromethylphenols is often hampered by challenges, including the need for harsh reaction conditions and difficulties in controlling regioselectivity.[7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both foundational and state-of-the-art synthetic strategies. We will delve into the mechanistic underpinnings of various methodologies, offer field-proven experimental protocols, and present a comparative analysis of different approaches to empower rational decision-making in the laboratory.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its profound impact stems from the high electronegativity of its three fluorine atoms, which creates a powerful electron-withdrawing effect.[4][6] This unique electronic nature imparts several desirable characteristics to parent molecules, particularly phenols:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life for drug candidates.[2]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4]

-

Modulation of Acidity: As a strong electron-withdrawing group, the CF₃ moiety increases the acidity of the phenolic proton, which can be critical for tuning receptor binding interactions.

-

Improved Binding Affinity: The electronic and steric properties of the CF₃ group can lead to more favorable electrostatic and hydrophobic interactions with biological targets.[4]

These combined effects have led to the incorporation of trifluoromethylated aromatic structures in numerous FDA-approved drugs and advanced agrochemicals.[1][9]

Navigating the Synthetic Landscape: Core Methodologies

The direct and selective installation of a CF₃ group onto a phenol ring is a non-trivial synthetic challenge. Methodologies can be broadly categorized by the nature of the trifluoromethylating species: electrophilic, radical, or nucleophilic.

Electrophilic Trifluoromethylation: The Power of CF₃⁺ Reagents

Electrophilic trifluoromethylation remains one of the most robust and widely used strategies. This approach relies on reagents that can deliver a formal "CF₃⁺" cation to the electron-rich phenol ring.[1][10][11]

Causality Behind the Method: Phenols are activated substrates for electrophilic aromatic substitution, making them ideal partners for these reagents. The reaction typically proceeds under mild conditions, and regioselectivity can often be predicted based on the electronic and steric nature of existing substituents.

Key Reagents:

-

Hypervalent Iodine Reagents (e.g., Togni's Reagents): These are among the most popular electrophilic sources. They are generally stable, crystalline solids that react with phenols, often in the presence of a catalyst or additive, to yield ortho- and para-trifluoromethylated products.[10][12][13]

-

Sulfonium Salts (e.g., Umemoto's and Shibata's Reagents): These reagents, which feature a CF₃ group attached to a positively charged sulfur atom, are highly effective for trifluoromethylating a wide range of nucleophiles, including phenols.[10][11][12] Their reactivity can be tuned by modifying the substituents on the sulfur atom.[14]

The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic CF₃ source, followed by deprotonation to restore aromaticity.

Caption: General mechanism for electrophilic trifluoromethylation of phenols.

Radical Trifluoromethylation: Harnessing the CF₃• Radical

Radical-based methods have emerged as a powerful alternative, particularly with the advent of photoredox catalysis.[1] These reactions utilize a CF₃ radical precursor and proceed through a distinct mechanistic pathway.

Causality Behind the Method: Photoredox catalysis uses visible light to generate highly reactive radical species under exceptionally mild conditions.[15][16] This approach offers complementary reactivity to ionic methods and can often tolerate a broader range of functional groups.

Key Reagents & Systems:

-

Trifluoroiodomethane (CF₃I): A common and inexpensive source of the trifluoromethyl radical upon photolysis or interaction with a photocatalyst.[7][15]

-

Langlois' Reagent (CF₃SO₂Na): This stable, easy-to-handle solid can generate a CF₃ radical via a single-electron transfer (SET) process, often initiated by an oxidant or a photocatalyst.[11][17]

-

Photocatalysts: Ruthenium or Iridium complexes are common, although organic dyes are also used.[15][16][18]

A recent breakthrough demonstrated the multiple trifluoromethylation of phenols using CF₃I and visible light, where a photoexcited phenoxide intermediate engages in single-electron transfer to the CF₃ source.[7]

Caption: A plausible photoredox catalytic cycle for trifluoromethylation.

Other Notable Strategies

While electrophilic and radical pathways are dominant, other methods hold synthetic value:

-

Nucleophilic Trifluoromethylation: This involves reacting an aryl halide or triflate with a nucleophilic "CF₃⁻" source, such as the Ruppert-Prakash reagent (TMSCF₃).[13][19][20] This is typically used to construct aryl trifluoromethyl ethers (Ar-OCF₃) but can be adapted for C-CF₃ bond formation on suitably functionalized rings.[20][21]

-

Classical Multi-Step Syntheses: Older methods often involve constructing the phenol from a pre-existing trifluoromethylbenzene. For example, a trifluoromethyl-substituted aniline can be converted to a diazonium salt, which is then hydrolyzed to the phenol.[8] While robust, these multi-step sequences are less atom-economical.

Comparative Analysis of Synthetic Methods

The choice of synthetic strategy is dictated by factors such as substrate scope, functional group tolerance, desired regioselectivity, and reagent availability.

| Method Type | Common Reagents | Typical Conditions | Advantages | Limitations |

| Electrophilic | Togni's, Umemoto's Reagents[10][12] | Metal catalysts (e.g., Cu, Zn), mild temperatures | Good for electron-rich phenols, predictable regioselectivity, commercially available reagents. | Reagents can be expensive, may not tolerate highly sensitive functional groups. |

| Radical | CF₃I, CF₃SO₂Na[7][17] | Visible light, photocatalyst (Ru/Ir), room temp. | Exceptionally mild conditions, excellent functional group tolerance, novel reactivity. | Can sometimes lead to mixtures of isomers, requires specialized photoreactor setup. |

| Nucleophilic | TMSCF₃ (Ruppert-Prakash)[13] | Aryl halide/triflate precursor, fluoride source | Effective for specific substitution patterns, well-established. | Requires pre-functionalized starting material, less direct than C-H functionalization. |

| Classical | From trifluoromethyl anilines[8] | Diazotization (NaNO₂, HCl), hydrolysis (H₂O, heat) | Utilizes inexpensive bulk starting materials, scalable. | Multi-step, often harsh conditions (acid, heat), generates significant waste. |

Field-Proven Experimental Protocols

Adherence to detailed, validated protocols is critical for reproducibility and success.

Protocol 1: Visible-Light Promoted Double Trifluoromethylation of Phenol

(Adapted from Nishikata, T. et al.[7])

This protocol describes a state-of-the-art method for introducing two trifluoromethyl groups onto a phenol ring using a simple setup.